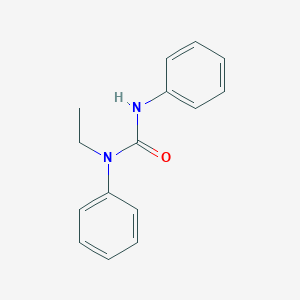

1-Ethyl-1,3-diphenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-1,3-diphenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-17(14-11-7-4-8-12-14)15(18)16-13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPIMZDJJZLMCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214818 | |

| Record name | 1-Ethyl-1,3-diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64544-71-4 | |

| Record name | N-Ethyl-N,N′-diphenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64544-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1,3-diphenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064544714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158960 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-1,3-diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1,3-diphenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Direct Condensation Approaches

The most common method for synthesizing unsymmetrical ureas like 1-Ethyl-1,3-diphenylurea is through the reaction of amines with isocyanates. neicon.ru

Condensation of Aniline (B41778) with Ethyl Isocyanate: Reaction Mechanism and Stoichiometry

The synthesis of this compound can be accomplished through the direct condensation of aniline with ethyl isocyanate. ontosight.ai In this reaction, the nucleophilic nitrogen atom of the aniline molecule attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to form the stable urea (B33335) linkage.

C₆H₅NH₂ + C₂H₅NCO → C₆H₅NHCONHC₂H₅C₆H₅

This process is a well-established method for forming urea derivatives. ontosight.ai

Optimization of Reaction Conditions: Temperature, Solvents (e.g., Alcohol), and Catalysis

The efficiency of the condensation reaction is influenced by several factors, including temperature, the choice of solvent, and the presence of a catalyst. The reaction is often carried out in a solvent to facilitate the dissolution of reactants and to control the reaction temperature. wikipedia.org Alcohols are commonly used as solvents for this type of synthesis. wikipedia.org

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For similar urea syntheses, reaction temperatures can vary, and in some cases, heating under reflux is employed to drive the reaction to completion. sciencemadness.org While many urea syntheses from isocyanates proceed readily without a catalyst, the use of certain catalysts can enhance the reaction rate.

Table 1: Factors Influencing Direct Condensation

| Parameter | Description | Common Conditions |

|---|---|---|

| Temperature | Affects the rate of reaction. | Room temperature to reflux. |

| Solvents | Dissolves reactants and helps control temperature. | Alcohols, Toluene (B28343), Tetrahydrofuran (THF). wikipedia.orgacs.org |

| Catalysis | Can increase the reaction rate. | Often not required, but bases can be used. |

Product Isolation and Purification Techniques (e.g., Recrystallization)

Following the completion of the reaction, the crude this compound is isolated from the reaction mixture. A common and effective method for purification is recrystallization. sciencemadness.org This technique involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the urea derivative decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The purified crystals can then be collected by filtration. A single recrystallization is often sufficient to obtain a pure product. sciencemadness.org

Alternative Synthetic Pathways

Beyond direct condensation, other synthetic strategies can be employed to produce this compound.

Alkylation Strategies: Stepwise Alkylation of Diphenylurea Derivatives (e.g., with Ethyl Iodide, Diethyl Sulfate)

An alternative approach involves the stepwise alkylation of a pre-existing diphenylurea derivative. sciencemadness.org This method typically starts with 1,3-diphenylurea (B7728601), which can be prepared from aniline and urea. sciencemadness.org The N-alkylation of ureas can be challenging as O-alkylation to form isoureas can be a competing reaction. justia.com However, the use of a phase transfer catalyst (PTC) can facilitate N-alkylation. sciencemadness.org

In a non-phosgene route for a similar compound, N,N'-diethyldiphenylurea, 1,3-diphenylurea was alkylated with diethyl sulfate (B86663) in the presence of sodium hydroxide (B78521), potassium carbonate, and a phase transfer catalyst. sciencemadness.org Other potential alkylating agents for such reactions include ethyl iodide. sciencemadness.orgnih.gov The use of strong bases like sodium hydroxide is common in these alkylation reactions. sciencemadness.org

Table 2: Reagents for Alkylation of Diphenylurea

| Reagent | Role | Example |

|---|---|---|

| Diphenylurea | Starting material | 1,3-Diphenylurea |

| Alkylating Agent | Introduces the ethyl group | Diethyl Sulfate, Ethyl Iodide sciencemadness.orgsciencemadness.org |

| Base | Promotes the reaction | Sodium Hydroxide, Potassium Carbonate sciencemadness.org |

| Phase Transfer Catalyst | Facilitates N-alkylation | Triethylbutylammonium chloride sciencemadness.org |

| Solvent | Reaction medium | Xylene sciencemadness.org |

Carbonylation Reactions: Palladium-catalyzed approaches using Aryl Carbamoyl Chlorides

Palladium-catalyzed carbonylation reactions represent a more modern and versatile approach to synthesizing ureas. These methods often involve the use of carbon monoxide or a CO source. acs.org One such strategy involves the palladium-catalyzed decarbonylative C–N coupling of arylcarbamoyl chlorides. researchgate.net This reaction can produce tetrasubstituted ureas. researchgate.net

Another palladium-catalyzed approach involves the carbonylation of aryl iodides in the presence of an amine. deepdyve.com These procedures can be designed as one-pot, cascade reactions that proceed through intermediates like isocyanates. deepdyve.com For instance, the synthesis of unsymmetrical ureas has been achieved from aryl iodides, sodium azide, and a carbon monoxide source, proceeding through carbonylation, Curtius rearrangement, and nucleophilic addition. researchgate.net While these methods are powerful, they require careful control of the catalyst system and reaction conditions. rsc.org

Phosgenation Routes Involving N-Ethylaniline

The reaction of N-substituted amines with phosgene (B1210022) (carbonyl chloride) is a well-established industrial method for the synthesis of substituted ureas. In the context of this compound, the primary precursor is N-ethylaniline. The synthesis of analogous compounds, such as 1,3-dimethyl-1,3-diphenylurea (B3024074) from methylaniline and phosgene, supports this pathway. chemicalbook.com Similarly, the industrial production of ethyl centralite (1,3-diethyl-1,3-diphenylurea) utilizes the phosgenation of N-ethylaniline. sciencemadness.org

The general reaction involves treating N-ethylaniline with phosgene. This reaction is typically exothermic. One documented industrial process for a related compound involves heating an ethylaniline mixture and then introducing phosgene gas while controlling the temperature. sciencemadness.org A similar principle would apply for the synthesis of this compound, where N-ethylaniline reacts with phosgene. The reaction likely proceeds through the formation of an intermediate N-ethyl-N-phenylcarbamoyl chloride, which then reacts with another molecule of aniline to yield the final product.

Table 1: Generalized Phosgenation Reaction

| Reactant 1 | Reactant 2 | Product |

|---|

Note: This table represents a generalized pathway inferred from the synthesis of analogous compounds.

Transamination of Urea or Substituted Ureas

Transamination offers a phosgene-free alternative for synthesizing ureas. This method involves heating an amine with urea or a substituted urea, typically resulting in the displacement of ammonia (B1221849) or a less reactive amine. The synthesis of 1,3-diphenylurea, for example, can be achieved in high yields by heating two molar equivalents of aniline with one molar equivalent of urea. chemicalbook.comwikipedia.org

However, the application of this method to secondary amines like N-ethylaniline presents significant challenges. Research findings indicate that the direct reaction between N-ethylaniline and urea is not straightforward. sciencemadness.org

Reaction as a Melt: When N-ethylaniline and urea were heated together as a melt, the components formed two immiscible phases, and no reaction was observed. sciencemadness.org

Reaction in Aqueous Solution: Under aqueous reflux conditions, the reaction of N-ethylaniline hydrochloride with urea did not produce the expected this compound. Instead, it yielded a small amount of 1-phenyl-3-ethylurea, an unsymmetrically disubstituted urea. sciencemadness.org Primary arylamines, in contrast, react readily under these conditions. sciencemadness.org

An alternative transamination strategy involves using a pre-formed substituted urea. For instance, one could theoretically react 1,3-diphenylurea with ethylamine. However, this approach is likely to result in a mixture of products, including the starting materials and other substituted ureas like N-phenyl-N'-ethylurea. sciencemadness.org

Table 2: Summary of Transamination Attempts with N-Ethylaniline and Urea

| Reactants | Conditions | Observed Product(s) | Outcome |

|---|---|---|---|

| N-Ethylaniline & Urea | Heated as a melt | No reaction | Unsuccessful for desired product |

These findings highlight a key limitation in using direct transamination of urea with secondary amines like N-ethylaniline for the synthesis of tetrasubstituted ureas.

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy provides in-depth information about the molecular vibrations and functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The FT-IR spectrum of 1-Ethyl-1,3-diphenylurea displays several characteristic absorption bands. Key spectral data includes peaks at 3424 cm⁻¹, which can be attributed to N-H stretching vibrations, and peaks at 2932 and 2873 cm⁻¹, corresponding to C-H stretching of the ethyl group. rsc.org A strong absorption at 1669 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the urea (B33335) moiety. rsc.org Bands at 1594 cm⁻¹ and 1440 cm⁻¹ are associated with the aromatic C=C stretching of the phenyl rings. rsc.org Further absorptions are observed at 1238 cm⁻¹, 1142 cm⁻¹, 750 cm⁻¹, and 696 cm⁻¹. rsc.org

| Functional Group | FT-IR Peak (cm⁻¹)¹ |

| N-H Stretch | 3424 |

| C-H Stretch (Aliphatic) | 2932, 2873 |

| C=O Stretch (Urea) | 1669 |

| C=C Stretch (Aromatic) | 1594, 1440 |

| Other | 1238, 1142, 750, 696 |

Table 1. Key FT-IR spectral data for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed atomic connectivity and chemical environment of protons and carbons within a molecule.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the different proton environments. The aromatic protons of the two phenyl rings appear as a multiplet in the range of 7.17 to 7.85 ppm. rsc.org Specifically, a triplet at 7.85 ppm (J=7.7 Hz, 2H), a triplet at 7.76 ppm (J=7.1 Hz, 1H), a multiplet at 7.63 ppm (6H), and a triplet at 7.32 ppm (J=7.3 Hz, 1H) are observed. rsc.org A broad singlet at 6.47 ppm is assigned to the N-H proton. rsc.org The ethyl group protons give rise to a quartet at 4.16 ppm (J=7.1 Hz, 2H) for the methylene (B1212753) (-CH₂) group and a triplet at 1.53 ppm (J=7.1 Hz, 3H) for the methyl (-CH₃) group. rsc.org

| Proton Environment | ¹H NMR Chemical Shift (δ, ppm)¹ | Multiplicity & Coupling Constant (J, Hz)¹ | Integration¹ |

| Aromatic | 7.85 | t, J=7.7 | 2H |

| Aromatic | 7.76 | t, J=7.1 | 1H |

| Aromatic | 7.63 | m | 6H |

| Aromatic | 7.32 | t, J=7.3 | 1H |

| N-H | 6.47 | br | 1H |

| -CH₂- (Ethyl) | 4.16 | q, J=7.1 | 2H |

| -CH₃ (Ethyl) | 1.53 | t, J=7.1 | 3H |

Table 2. ¹H NMR spectral data for this compound in CDCl₃.

The ¹³C NMR spectrum provides a detailed map of the carbon framework. For this compound in CDCl₃, the carbonyl carbon of the urea group resonates at 153.8 ppm. rsc.org The aromatic carbons show signals at 141.0, 138.8, 130.1, 128.6, 128.0, 122.6, and 119.1 ppm. rsc.org The ethyl group carbons are observed at 44.1 ppm for the methylene carbon (-CH₂) and 13.6 ppm for the methyl carbon (-CH₃). rsc.org

| Carbon Environment | ¹³C NMR Chemical Shift (δ, ppm)¹ |

| C=O (Urea) | 153.8 |

| Aromatic | 141.0, 138.8, 130.1, 128.6, 128.0, 122.6, 119.1 |

| -CH₂- (Ethyl) | 44.1 |

| -CH₃ (Ethyl) | 13.6 |

Table 3. ¹³C NMR spectral data for this compound in CDCl₃.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Using electrospray ionization (ESI), this compound shows a protonated molecular ion peak [M+H]⁺ at an m/z of 241. rsc.org High-resolution mass spectrometry (HRMS) provides a more precise mass, with a calculated value of 241.13354 for [C₁₅H₁₇N₂O]⁺ and an experimental value of 241.13249. rsc.org

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight Determination and Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and elucidating the fragmentation patterns of organic compounds. For this compound, with a chemical formula of C₁₅H₁₆N₂O, the expected molecular weight is approximately 240.30 g/mol . ontosight.ai While specific EI-MS fragmentation data for this compound is not detailed in the provided search results, the technique is routinely used for such characterizations. In a related compound, 1,3-diethyl-1,3-diphenylurea (B122622), mass spectrometry was employed to identify photochemical degradation products. nih.gov

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for High-Throughput Analysis

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) has emerged as a powerful tool for the high-throughput analysis of compounds directly from surfaces. acs.orgrsc.orgpurdue.edursc.org This technique is particularly advantageous for its speed and minimal sample preparation. acs.orgrsc.orgpurdue.edu

A high-throughput analysis system incorporating a DESI source and a linear ion trap mass spectrometer has been successfully developed and tested. acs.org In this system, a multichannel device with 16 parallel capillaries was used to analyze samples, achieving a throughput of 600 samples per hour. acs.org The analysis of a 5 mg/L solution of 1,3-diethyl-1,3-diphenylurea (a closely related compound) demonstrated the system's capability, showing a linear relative abundance response (r=0.9971). acs.org The relative standard deviations were found to be 7.6% for a single capillary and 12.3% for five identical capillaries, indicating good reproducibility. acs.org This demonstrates the potential of DESI-MS for rapid screening and analysis of diphenylurea compounds. acs.orgscispace.com

Identification of Photochemical Degradation Products via Mass Spectrometry

The stability of diphenylurea derivatives under UV irradiation is a critical aspect, particularly for applications where they are exposed to light. Mass spectrometry plays a crucial role in identifying the products formed during photochemical degradation.

Studies on 1,3-diethyl-1,3-diphenylurea, also known as ethyl centralite, have utilized mass spectrometry to understand its photochemical mechanism. nih.govresearchgate.net When subjected to UV irradiation, ethyl centralite, which is non-fluorescent, transforms into fluorescent derivatives. nih.govresearchgate.net This photochemically induced fluorescence forms the basis of a sensitive analytical method for its determination. nih.govresearchgate.net The identification of the resulting photoproducts by mass spectrometry provides insight into the degradation pathways, which is essential for assessing the long-term stability and environmental fate of such compounds. nih.govresearchgate.net

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular conformation and intermolecular interactions. hzdr.de

Single-Crystal X-ray Diffraction: Determination of Crystal System, Space Group, and Unit Cell Parameters

Single-crystal X-ray diffraction analysis of the related compound 1,3-Diethyl-1,3-diphenylurea has been performed, revealing its crystal structure. iucr.orgnih.gov The compound crystallizes in the monoclinic system with the space group P 2₁/c. iucr.orgnih.gov The unit cell parameters were determined at a temperature of 200 K. iucr.orgnih.gov

Table 1: Crystal Data for 1,3-Diethyl-1,3-diphenylurea

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a | 9.6990 (5) Å |

| b | 16.7622 (10) Å |

| c | 10.6011 (5) Å |

| β | 118.854 (4)° |

| Volume (V) | 1509.52 (14) ų |

| Z | 4 |

Molecular Conformation in the Solid State: Non-Crystallographic C₂ Symmetry and Planarization of Nitrogen Atoms

In the solid state, the molecule of 1,3-diethyl-1,3-diphenylurea exhibits non-crystallographic C₂ symmetry. iucr.orgnih.govresearchgate.net A significant structural feature is the near-planar environment around the nitrogen atoms. iucr.orgnih.gov This planarization is a result of two contributing factors: amide-type resonance and the interaction of the nitrogen lone pair with the aromatic system of the phenyl substituents. iucr.orgnih.govresearchgate.net The nitrogen atoms are only slightly displaced from the plane formed by the atoms they are bonded to, with displacements of 0.183 (1) Å and -0.180 (1) Å. nih.govresearchgate.net The two phenyl rings are not coplanar; the least-squares planes of the phenyl rings are twisted relative to each other by an angle of 40.31 (4)°. nih.govresearchgate.net This planarization of the nitrogen atoms is a crucial factor in the cocrystallization behavior of diarylureas. acs.org

Analysis of Intermolecular Interactions: C-H···O Hydrogen Bonding and Formation of Centrosymmetric Dimers

The crystal packing of 1,3-diethyl-1,3-diphenylurea is stabilized by specific intermolecular interactions. iucr.orgnih.gov Notably, C-H···O hydrogen bonds are present, involving a meta-hydrogen atom on one of the phenyl rings and the carbonyl oxygen atom of an adjacent molecule. iucr.orgresearchgate.net These interactions link the molecules into centrosymmetric dimers. iucr.orgnih.govresearchgate.net The geometry of this hydrogen bond is characterized by a D···A distance of 3.326 (2) Å. iucr.org In graph-set analysis, this dimeric motif is described as R²₂(14). iucr.org The formation of such hydrogen-bonded dimers is a common feature in the crystal structures of diphenylurea derivatives. researchgate.netias.ac.in

Table 2: Hydrogen-Bond Geometry for 1,3-Diethyl-1,3-diphenylurea

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Code |

|---|---|---|---|---|---|

| C13—H13···O1 | 0.95 | 2.68 | 3.326 (2) | 126 | -x+1, -y+1, -z+1 |

Data sourced from reference iucr.org.

Crystal Packing Motifs and Supramolecular Assembly

The three-dimensional architecture of this compound, also known as N,N'-diethyl-N,N'-diphenylurea or ethyl centralite, in the solid state is dictated by specific intermolecular interactions that guide its crystal packing. X-ray crystallography studies have revealed that the compound crystallizes in the monoclinic space group P2₁/c. iucr.orgnih.govresearchgate.net The molecule itself exhibits non-crystallographic C₂ symmetry. iucr.orgnih.gov

A significant feature of its molecular geometry is the nearly planar coordination environment around the two nitrogen atoms. This planarity arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group (amide resonance) and their interaction with the aromatic π-systems of the phenyl substituents. iucr.orgresearchgate.net The nitrogen atoms are only slightly displaced from the plane formed by the atoms bonded to them. researchgate.net In one study, the least-squares planes defined by the carbon atoms of the two phenyl rings enclose an angle of 40.31(4)°. researchgate.net

The supramolecular assembly is primarily governed by weak C–H⋯O hydrogen bonds. These interactions involve a meta-hydrogen atom on one of the phenyl rings and the carbonyl oxygen atom of an adjacent molecule. iucr.orgnih.gov This specific interaction connects the molecules into centrosymmetric dimers. iucr.orgnih.gov Using graph-set analysis to describe these hydrogen-bonding patterns, the motif is classified with the descriptor R²₂(14). iucr.orgnih.gov The packing is further influenced by π-π stacking interactions, with the closest distance between the centroids of two adjacent phenyl rings measured at 3.8938 (11) Å. iucr.orgresearchgate.net

Table 1: Crystal Data for this compound

| Parameter | Value (Betz et al., 2011) iucr.orgnih.gov | Value (Avitabile et al., 1970) researchgate.net |

|---|---|---|

| Chemical Formula | C₁₇H₂₀N₂O | C₁₇H₂₀N₂O |

| Molecular Weight | 268.35 | - |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 9.6990 (5) | 10.42 ± 0.01 |

| b (Å) | 16.7622 (10) | 16.86 ± 0.02 |

| c (Å) | 10.6011 (5) | 10.66 ± 0.01 |

| β (°) | 118.854 (4) | 125°16' ± 5' |

| Volume (ų) | 1509.52 (14) | - |

| Z | 4 | 4 |

| Temperature (K) | 200 | Room Temperature |

Table 2: Hydrogen Bond Geometry

| D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) | Symmetry Code | Reference |

|---|

Structural Characterization of Ethyl Centralite as a Ligand in Coordination Compounds (e.g., Uranium Complexes)

Derivatives of urea, including this compound (systematically referred to as N,N'-diethyl-N,N'-diphenylurea or DEDPU in coordination chemistry literature), are of significant interest as ligands. researchgate.net The carbonyl oxygen atom can serve as a donor, allowing the molecule to coordinate with metal centers. researchgate.net

The role of ethyl centralite as a ligand has been structurally characterized in uranyl(VI) coordination compounds. In one study, two new uranyl β-diketonate complexes, [UO₂(DBM)₂(DEDPU)] (where HDBM is dibenzoylmethane) and UO₂(PMBP)₂(DEDPU)₀.₅ (where HPMBP is 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone), were synthesized and analyzed using single-crystal X-ray diffraction. researchgate.net

In these complexes, the this compound molecule acts as a neutral monodentate ligand, coordinating to the uranium center through its carbonyl oxygen atom. researchgate.net The resulting coordination geometry around the uranyl (UO₂²⁺) ion in both complexes is a distorted pentagonal bipyramidal structure. researchgate.net The equatorial plane of this bipyramid is formed by the single oxygen atom from the DEDPU ligand and four oxygen atoms from the two chelating β-diketonate (DBM or PMBP) ligands. The two axial positions are occupied by the oxygen atoms of the linear uranyl cation. researchgate.net The synthesis and structural elucidation of such compounds are crucial for understanding the bonding capabilities of f-block elements like uranium. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N,N'-diethyl-N,N'-diphenylurea |

| Ethyl Centralite |

| Dibenzoylmethane |

| 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone |

| [UO₂(DBM)₂(DEDPU)] |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a widely used computational method that determines the electronic structure of molecules to predict a variety of properties. dergipark.org.tr For complex organic molecules like diphenylurea derivatives, DFT has proven to be a successful and reliable approach. dergipark.org.trrsc.org

Geometry Optimization and Electronic Structure Determination

The initial step in most computational studies involves geometry optimization to determine the most stable three-dimensional structure of the molecule. For urea (B33335) derivatives, this is commonly achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311G(d,p). dergipark.org.trrsc.org This level of theory effectively calculates the ground state properties and potential energies of the molecule. rsc.org

The optimization process for 1-Ethyl-1,3-diphenylurea would involve calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. This optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules like 1,3-diethyl-1,3-diphenylurea (B122622) show that the nitrogen atoms adopt a geometry between trigonal and tetrahedral due to amide-type resonance and interaction with the phenyl substituents, leading to significant planarization around the N atoms. nih.govresearchgate.net

Prediction and Comparison of Spectroscopic Parameters (NMR, IR Frequencies)

Once the molecular geometry is optimized, DFT calculations can be used to predict spectroscopic parameters, which can then be compared with experimental data for validation. dergipark.org.tr

Infrared (IR) Frequencies: Theoretical vibrational spectra are simulated to understand the molecule's vibrational modes. rsc.org For diphenylurea derivatives, DFT calculations can accurately predict characteristic peaks, such as the N-H and C=O stretching frequencies, which are fundamental to identifying the urea functional group. dergipark.org.trresearchgate.net The comparison between theoretical and experimental IR spectra helps in the comprehensive assignment of vibrational bands. rsc.org

Nuclear Magnetic Resonance (NMR) Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used within DFT, allows for the calculation of ¹H and ¹³C NMR chemical shifts. dergipark.org.tr For a related compound, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, the calculated chemical shifts for the carbonyl carbon and aromatic protons using the B3LYP/6-311G(d,p) method showed good agreement with the experimental spectrum. dergipark.org.tr A similar approach for this compound would predict the chemical environments of its unique set of protons and carbons.

Table 1: Example of Theoretical vs. Experimental Spectroscopic Data Comparison for a Diphenylurea Derivative This table is illustrative, based on findings for related compounds.

| Parameter | Theoretical Value (B3LYP/6-311G(d,p)) | Experimental Value |

|---|---|---|

| ¹³C NMR | ||

| Urea Carbonyl (C=O) | ~153 ppm dergipark.org.tr | ~152 ppm dergipark.org.tr |

| ¹H NMR | ||

| Amine Protons (N-H) | ~6.3 - 11.3 ppm dergipark.org.tr | ~9.6 - 10.2 ppm dergipark.org.tr |

| IR Frequency | ||

| N-H Stretch | ~3400 cm⁻¹ | ~3300 cm⁻¹ |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electronic Transitions

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the electronic properties and chemical reactivity of a molecule. irjweb.com

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. irjweb.com A large energy gap suggests high stability and low chemical reactivity, while a small gap indicates that the molecule is more reactive and can be easily excited. physchemres.orgripublication.com DFT calculations are used to determine the energies of these orbitals and the resulting gap, which provides insight into charge transfer interactions within the molecule. ripublication.com In related derivatives, the HOMO and LUMO orbitals are often located around the aromatic rings and the central urea moiety. physchemres.org

Table 2: Calculated Electronic Properties from FMO Analysis This table presents typical parameters derived from FMO analysis for related organic molecules.

| Parameter | Formula | Significance | Typical Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | Electron-donating ability | ~ -6.3 irjweb.com |

| LUMO Energy | E_LUMO | Electron-accepting ability | ~ -1.8 irjweb.com |

| Energy Gap | ΔE = E_LUMO - E_HOMO | Chemical reactivity, stability irjweb.com | ~ 4.5 irjweb.com |

| Chemical Potential | µ = (E_HOMO + E_LUMO) / 2 | Electron escaping tendency irjweb.com | ~ -4.05 |

| Chemical Hardness | η = (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer irjweb.com | ~ 2.25 |

| Electrophilicity Index | ω = µ² / (2η) | Electrophilic nature irjweb.com | ~ 3.6 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites. uni-muenchen.de The MEP illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying charge densities. dergipark.org.tr

Red regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site. dergipark.org.trresearcher.life

Blue regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. The hydrogen atoms of the amine groups are expected to be the most electron-poor regions. dergipark.org.tr

Green regions: Represent neutral or zero potential.

MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides a guide to the molecule's reactivity towards charged reactants. dergipark.org.truni-muenchen.de

Ab Initio Calculations (e.g., MP2 Level of Theory)

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are computationally intensive but often provide a higher level of accuracy for certain properties, especially those involving electron correlation. researchgate.net They are particularly useful for conformational analysis.

Conformational Analysis and Relative Stabilities of Isomers

The flexibility of the urea linkage and the rotation around the C-N bonds allow this compound to exist in several different conformations or isomers. The relative positions of the substituents on the nitrogen atoms with respect to the carbonyl group define these forms, commonly referred to as cis or trans. nih.gov

Theoretical studies on N,N'-diphenylurea and its N-methylated derivatives have investigated the relative stabilities of different conformers, such as cis-trans and cis-cis forms. researchgate.netnih.gov

cis-trans: One N-H or N-substituent bond is cis to the C=O bond, while the other is trans.

cis-cis: Both N-H or N-substituent bonds are cis to the C=O bond.

trans-trans: Both N-H or N-substituent bonds are trans to the C=O bond.

Calculations at the MP2 level of theory for N,N'-diphenylurea predicted the near-planar cis-trans form to be more stable than the cis-cis conformer by approximately 1.5 kcal/mol. researchgate.net The environment (gas phase vs. solution) can also influence which conformation is favored. nih.gov For N,N'-dimethyl-N,N'-diphenylurea, the cis-cis conformation is favored in the gas phase, while in solution, a dynamic equilibrium between cis-cis and cis-trans forms is observed. nih.gov A similar analysis for this compound would reveal its preferred three-dimensional shape and the energy barriers between different rotational isomers. acs.org

Table 3: Example of Calculated Relative Stabilities of Diphenylurea Conformers Based on findings for N,N'-diphenylurea at the MP2 level of theory. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| cis-trans | 0.00 | Most Stable |

Potential Energy Surface (PES) Scanning for Molecular Stability and Conformational Flexibility

Potential energy surface (PES) scanning is a computational technique used to explore the conformational landscape of a molecule, identifying stable isomers and the energy barriers that separate them. uni-muenchen.de For molecules like this compound, with several rotatable bonds, PES scanning reveals the preferred three-dimensional arrangements of the atoms and the flexibility of the structure.

The conformational preferences of substituted ureas are largely dictated by rotation around the C-N bonds and the bonds connecting the substituent groups to the nitrogen atoms. acs.org The central urea moiety (–NH–CO–N<) can adopt different conformations, primarily described as cis or trans with respect to the orientation of the substituents on the nitrogen atoms. For N,N'-disubstituted ureas, several low-energy conformations are possible, often labeled as cis-cis, cis-trans, and trans-trans. nih.govresearchgate.net

Studies on related alkyl- and phenyl-substituted ureas using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) provide insight into the likely behavior of this compound. acs.orgdergipark.org.tr For instance, the analysis of ethylurea (B42620) shows a preference for an anti geometry, where the ethyl group is staggered, with a significant rotational barrier. acs.orgresearchgate.net In phenylurea, the lowest energy form is a trans isomer with a syn geometry, where the phenyl ring orientation is coplanar with the urea backbone to maximize resonance. acs.org

For this compound, the PES would be complex, involving scans of the following key dihedral angles:

Rotation around the C-N bond of the ethyl-substituted nitrogen.

Rotation around the C-N bond of the phenyl-substituted nitrogen.

Rotation of the phenyl groups.

The interaction between the ethyl group and the two phenyl groups introduces steric hindrance that influences the stable conformations. The most stable conformers are expected to arise from a balance between stabilizing electronic effects (amide-type resonance) and destabilizing steric repulsions. researchgate.net The planarity of the N-C-N core is crucial for resonance stabilization. researchgate.net Theoretical studies on similar molecules like N,N'-diphenylurea have shown that near-planar cis-trans and cis-cis forms have very similar relative stability. researchgate.net The barrier to rotation around the C-N bonds in alkylureas is typically in the range of 8.6–9.4 kcal/mol. acs.org

Table 1: Predicted Rotational Energy Barriers for Related Urea Derivatives

| Molecule | Rotational Barrier (kcal/mol) | Method |

| Methylurea | 0.9 | MP2 |

| Ethylurea | 6.2 | MP2 |

| Phenylurea | 2.4 | MP2 |

| This table presents data from closely related compounds to infer the energetic landscape of this compound. acs.org |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the chemical structure of a compound with its physicochemical properties. metabolomics.sechemsrc.com These models use calculated molecular descriptors to predict properties that might otherwise require experimental measurement.

QSPR models can predict a variety of properties for this compound based on its molecular structure (C₁₅H₁₆N₂O). ontosight.ai

Molar Refractivity (MR): This descriptor relates to the volume of a molecule and its polarizability. It is important in QSPR studies for predicting how a molecule will interact with a biological target.

Topological Polar Surface Area (TPSA): TPSA is defined as the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Rotatable Bonds: The number of rotatable bonds is a measure of the conformational flexibility of a molecule. A higher number of rotatable bonds generally correlates with higher molecular flexibility, which can impact binding affinity to a receptor.

Table 2: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Significance |

| Molar Refractivity | ~73.5 cm³/mol | Indicates molecular volume and polarizability. |

| Topological Polar Surface Area (TPSA) | ~32.7 Ų | Suggests good potential for membrane permeability. |

| Number of Rotatable Bonds | 4 | Reflects the degree of conformational flexibility. |

| Values are estimated based on standard QSPR prediction algorithms for the structure of this compound. |

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound and its analogs, theoretical parameters can be correlated with experimental findings from spectroscopic and crystallographic techniques.

Vibrational Spectroscopy: Theoretical vibrational frequencies (e.g., from DFT calculations) can be compared to experimental infrared (IR) and Raman spectra. uh.edu Studies on the related compound 1,3-diethyl-1,3-diphenylurea (Ethyl Centralite) have shown that theoretical spectra calculated using DFT (B3LYP) methods correlate well with experimental spectra, allowing for detailed assignment of vibrational modes. uh.edu For example, the intense IR frequency around 1278 cm⁻¹ can be assigned to the N-C-N asymmetrical stretching, and this theoretical assignment helps distinguish it from signals of other substances. uh.edu

Crystal Structure: X-ray crystallography provides precise experimental data on bond lengths, bond angles, and conformation in the solid state. researchgate.net Theoretical geometry optimizations, performed in the gas phase or with solvent models, can be compared to this data. For 1,3-diethyl-1,3-diphenylurea, the molecule in the crystal structure exhibits non-crystallographic C2 symmetry, and the nitrogen atoms show significant planarization due to amide-type resonance, a feature that is well-reproduced by DFT calculations. researchgate.net The agreement between calculated geometries and crystal structure data provides confidence in the theoretical methods. acs.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate theoretical NMR chemical shifts. dergipark.org.tr These calculated shifts can be compared to experimental ¹H and ¹³C NMR spectra to aid in signal assignment and confirm the proposed structure. For diphenylurea derivatives, this comparison has been shown to be an effective tool for structural elucidation. dergipark.org.tr

This correlation between theoretical and experimental data is fundamental. It not only validates the computational models but also allows for a deeper interpretation of experimental results, providing a molecular-level understanding of the compound's structure and behavior. nih.gov

Reactivity, Degradation, and Mechanistic Studies

Thermal and Chemical Stability

The stability of Ethyl Centralite under thermal and chemical stress is fundamental to its role in propellants. It is designed to react with and neutralize degradation products of nitrocellulose and other energetic components, thereby preventing autocatalytic decomposition.

The thermal decomposition of propellants containing nitrocellulose is an inevitable process, even at ambient temperatures, due to the homolytic cleavage of the O-NO2 bond, which has a relatively low bond energy of approximately 155 kJ/mol. researchgate.netbibliotekanauki.pl This initial step releases nitrogen oxides (NOx), which can catalyze further degradation in an autocatalytic cycle. ntu.edu.sgresearchgate.netat.ua The introduction of Ethyl Centralite into the propellant formulation is designed to interrupt this cycle.

Studies on the kinetics of double-base rocket propellant decomposition at elevated temperatures (80, 85, and 90 °C) have shown a significant consumption of Ethyl Centralite from the very beginning of the aging process. ntu.edu.sgbibliotekanauki.pl For instance, at 90 °C, Ethyl Centralite is completely consumed after about 25 days, while at 80 °C, this takes approximately 120 days. ntu.edu.sg The rate of Ethyl Centralite consumption is directly linked to the temperature, with higher temperatures leading to faster degradation. The activation energy for propellant decomposition based on Ethyl Centralite consumption has been calculated to be 142.98 kJ·mol⁻¹, which is in close agreement with the activation energy determined from the reduction in the mean molecular mass of nitrocellulose (145.09 kJ·mol⁻¹). ntu.edu.sgbibliotekanauki.pl

The decomposition of 1,3-diphenylurea (B7728601), a related compound, has been shown to yield phenyl isocyanate and aniline (B41778) at temperatures above 350 °C. mdpi.com While the specific high-temperature decomposition products of Ethyl Centralite in an inert atmosphere may follow a similar pathway, its primary role in propellants is to react with nitrogen oxides at much lower temperatures.

The consumption of Ethyl Centralite in propellants over time at various temperatures is a key indicator of the propellant's remaining service life. The table below illustrates the time to complete consumption of Ethyl Centralite at different aging temperatures.

Table 1: Time to Complete Consumption of Ethyl Centralite in Double-Base Rocket Propellant at Various Temperatures

| Temperature (°C) | Time to Complete Consumption (days) | Reference |

|---|---|---|

| 80 | 120 | ntu.edu.sg |

| 85 | 60 | ntu.edu.sg |

| 90 | 25 | ntu.edu.sg |

Ethyl Centralite functions as a stabilizer by reacting with the nitrogen oxides (NOx) produced during the decomposition of nitrate (B79036) esters like nitrocellulose. at.uawikipedia.orgdtic.mil This process inhibits the autocatalytic reactions that would otherwise accelerate the degradation of the propellant. researchgate.netwikipedia.org By scavenging these reactive species, Ethyl Centralite prevents them from attacking the nitrocellulose polymer chains, thus preserving the mechanical and chemical integrity of the propellant for a longer duration. researchgate.netresearchgate.net

The stabilization mechanism involves the neutralization of acidic byproducts, such as nitrous acid (HNO2) and nitric acid (HNO3), which are formed from the reaction of NOx with moisture present in the propellant. wikipedia.orgdtic.mil These acids can act as catalysts for the hydrolytic decomposition of nitrate esters. researchgate.net Ethyl Centralite, being a weak base, reacts with these acids, effectively removing them from the system. dtic.milscholaris.ca The reaction of Ethyl Centralite with nitrogen oxides leads to the formation of various nitro and nitroso derivatives. dtic.milresearchgate.netdtic.mil These reactions are irreversible and lead to a steady decrease in the concentration of Ethyl Centralite over the propellant's lifetime. dtic.mil

The stabilization process can be summarized by the following key functions:

Scavenging of Nitrogen Oxides: Ethyl Centralite directly reacts with NOx radicals. researchgate.net

Neutralization of Acidic Byproducts: It neutralizes acids like HNO2 and HNO3. wikipedia.orgdtic.mil

The effectiveness of Ethyl Centralite as a stabilizer is also influenced by environmental factors such as humidity. Studies have shown that relative humidity can significantly impact the rate of Ethyl Centralite consumption, highlighting the importance of controlled storage conditions for propellants. researchgate.netspringerprofessional.denih.gov

As Ethyl Centralite performs its stabilizing function, it is converted into a variety of degradation products. researchgate.netdtic.mil The primary reactions are nitration and nitrosation, which occur on the phenyl rings and the ethyl groups of the molecule. dtic.mildtic.mil The appearance and concentration of these derivatives can be monitored to assess the age and stability of the propellant. dtic.mil

The proposed pathways for the formation of these derivatives involve the initial attack of nitrogen oxides on the Ethyl Centralite molecule. at.uadtic.mil This leads to the formation of N-nitroso compounds, which can then rearrange to form C-nitro derivatives, with a preference for substitution at the ortho and para positions of the phenyl rings. at.ua

Some of the major degradation derivatives that have been identified in aged propellants include:

Nitro Ethyl Centralites: 2-nitro ethyl Centralite, 4-nitro ethyl Centralite, 2,2'-dinitro ethyl Centralite, 2,4'-dinitro ethyl Centralite, and 4,4'-dinitro ethyl Centralite. dtic.mil

N-Nitroso Derivatives: N-nitroso-N-ethylaniline and its nitro-derivatives. scholaris.caresearchgate.net

Aniline Derivatives: The hydrolysis of Ethyl Centralite and its derivatives can lead to the formation of various anilines. researchgate.netdtic.mil

The sequential formation of these products provides a chemical history of the propellant's aging process. dtic.mil For example, the presence of polynitro derivatives can be an indicator of advanced degradation and potential instability. dtic.mil Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are commonly used to separate and quantify Ethyl Centralite and its degradation products in propellant samples. ntu.edu.sgdtic.mil

Table 2: Major Degradation Derivatives of Ethyl Centralite Formed During Propellant Aging

| Derivative Class | Specific Compounds Identified | Reference |

|---|---|---|

| Nitro Urea (B33335) Derivatives | 2-nitro ethyl Centralite, 4-nitro ethyl Centralite, 2,2'-dinitro ethyl Centralite, 2,4'-dinitro ethyl Centralite, 4,4'-dinitro ethyl Centralite | dtic.mil |

| N-Nitrosoaniline Derivatives | N-nitroso-N-ethylaniline, 2-nitro-N-nitroso-N-ethylaniline | scholaris.caresearchgate.net |

| Aniline Derivatives | N-ethylaniline and its nitro-derivatives | researchgate.netdtic.mil |

Role as a Stabilizer: Inhibition of Autocatalytic Degradation and Neutralization of Acidic Byproducts

Photochemical Reactivity

Beyond its thermal and chemical stability, the photochemical behavior of Ethyl Centralite is also a subject of scientific investigation, particularly for analytical purposes.

Ethyl Centralite itself is a non-fluorescent molecule. nih.gov However, upon exposure to ultraviolet (UV) irradiation, it undergoes photochemical reactions that produce fluorescent derivatives. nih.govresearchgate.net This phenomenon, known as photochemically induced fluorescence (PIF), forms the basis of a sensitive analytical method for the determination of Ethyl Centralite. nih.govresearchgate.net

The mechanism of fluorescent derivative formation involves the photochemical transformation of Ethyl Centralite. Mass spectrometry studies have been employed to identify the products formed during this process. nih.gov While the exact and complete mechanism is complex, it is understood that the UV energy induces cleavage and rearrangement reactions within the Ethyl Centralite molecule, leading to the formation of species with extended conjugation and rigidity, which are properties that favor fluorescence. The hydrolysis of Ethyl Centralite to N-ethylaniline, followed by derivatization, is another pathway to create fluorescent compounds for detection. ojp.govnih.gov

The photochemically induced fluorescence of Ethyl Centralite is significantly influenced by several experimental parameters. nih.gov

Solvent Type: The choice of solvent affects the rate of the photochemical reaction and the fluorescence intensity of the products. nih.gov Studies have been conducted in various solvents, including water, methanol, acetonitrile (B52724), and chloroform (B151607). nih.gov The polarity of the solvent can influence the energy levels of the excited state of the fluorescent photoproducts, leading to shifts in the emission wavelength (solvatochromism). evidentscientific.comjournalcsij.com

Oxygen Dependence: The presence of dissolved oxygen can play a role in the photochemical reactions. nih.gov Oxygen can act as a quenching agent for excited states or participate in photo-oxidation reactions, potentially leading to the formation of different photoproducts or affecting the quantum yield of fluorescence. nih.gov

UV Irradiation Time: The duration of UV exposure is a critical parameter. nih.gov The fluorescence intensity of the photoproducts typically increases with irradiation time up to a certain point, after which it may plateau or decrease due to the photodegradation of the newly formed fluorescent species. nih.govresearchgate.net For analytical applications, the irradiation time is optimized to achieve maximum sensitivity and reproducibility. nih.gov For instance, one study found that an irradiation time of 4 minutes was optimal for the determination of Ethyl Centralite. nih.gov

The table below summarizes the key parameters influencing the photochemically induced fluorescence of Ethyl Centralite.

Table 3: Parameters Affecting the Photochemically Induced Fluorescence of Ethyl Centralite

| Parameter | Influence on Spectroscopic Properties | Reference |

|---|---|---|

| Solvent Type | Affects reaction rate and fluorescence intensity; can cause shifts in emission wavelength. Solvents studied include water, methanol, acetonitrile, and chloroform. | nih.govevidentscientific.com |

| Oxygen | Can act as a quencher or participate in photo-oxidation reactions, influencing the type and yield of photoproducts. | nih.govnih.gov |

| UV Irradiation Time | Fluorescence intensity generally increases with time to an optimal point before potential photodecomposition of products. An optimal time of 4 minutes has been reported. | nih.gov |

Photochemically Induced Fluorescence (PIF) Studies: Mechanism of Fluorescent Derivative Formation

Interactions with Energetic Materials

1-Ethyl-1,3-diphenylurea and its close chemical relatives, such as 1,3-diethyl-1,3-diphenylurea (B122622) (commonly known as ethyl centralite), are noted for their significant interactions with energetic materials, particularly in the context of propellants and explosives. eastharbourgroup.comwikipedia.orgscientificlabs.iesigmaaldrich.com These interactions are primarily centered on enhancing the stability and modifying the combustion characteristics of these materials. wikipedia.orgnucleos.com

The effect of ethyl centralite, a compound structurally similar to this compound, on cyclotrimethylenetrinitramine (RDX)-based polymer-bonded explosives (PBX) has been a subject of study. scientificlabs.iesigmaaldrich.com PBX formulations are designed to reduce the sensitivity of powerful explosives like RDX by embedding the crystalline explosive within a polymer matrix. nih.govpublications.gc.ca This polymer binder, which can be composed of materials like hydroxy-terminated polybutadiene (B167195) (HTPB) or ethyl vinyl acetate (B1210297) (EVA), absorbs a portion of the energy from stimuli such as heat or shock, making the explosive less prone to accidental detonation. publications.gc.ca The inclusion of stabilizers and moderators like centralites is investigated to further tailor the properties of these advanced explosive materials. scientificlabs.iesigmaaldrich.com

| Interaction Type | Energetic Material | Effect of Urea Derivative |

| Burning Rate Moderation | Smokeless Powder | Regulates combustion speed for controlled and consistent ignition. wikipedia.org |

| Stabilization/Modification | RDX-based PBX | The effect of related compounds (ethyl centralite) has been reported. scientificlabs.iesigmaaldrich.com |

Burning Rate Moderation in Smokeless Powder

General Chemical Reactivity

The chemical behavior of this compound is largely dictated by the reactivity of its core urea functional group, specifically the amide linkages. echemi.comchemicalbook.comguidechem.com

The amide group in urea derivatives exhibits characteristic reactions with certain classes of reagents. echemi.comchemicalbook.com

Strong Reducing Agents : Organic amides and imides react with strong reducing agents to produce flammable gases. echemi.comchemicalbook.comguidechem.com

Dehydrating Agents : When mixed with dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2), amides typically undergo a dehydration reaction to generate the corresponding nitrile. echemi.comchemicalbook.comguidechem.com

The combustion of urea compounds like this compound results in the generation of mixed oxides of nitrogen (NOx). echemi.comchemicalbook.comguidechem.com

Amides are generally characterized as very weak bases, possessing a basicity that is even lower than that of water. echemi.comchemicalbook.comguidechem.com Compounds within the urea class are considered extremely weak basic or essentially neutral compounds. While amides are poor proton acceptors, the related imides can react with strong bases to form salts, indicating they can behave as acids under such conditions. echemi.comchemicalbook.comguidechem.com

| Reactivity Aspect | Reagent/Condition | Outcome |

| Reaction with Reducing Agents | Strong Reducing Agents | Formation of flammable gases. echemi.comchemicalbook.comguidechem.com |

| Reaction with Dehydrating Agents | P2O5, SOCl2 | Generation of the corresponding nitrile. echemi.comchemicalbook.comguidechem.com |

| Basicity | General | Very weak base, weaker than water. echemi.comchemicalbook.comguidechem.com |

| Salt Formation | Strong Bases | Related imides can react as acids to form salts. echemi.comchemicalbook.comguidechem.com |

Advanced Analytical Methodologies

Spectroscopic Quantification Techniques

Spectroscopic methods offer high sensitivity for the quantification of 1-Ethyl-1,3-diphenylurea, often by converting the non-fluorescent molecule into a fluorescent derivative.

A novel fluorimetric method for the determination of this compound (also known as Ethyl Centralite, EC) has been developed based on Photochemically Induced Fluorescence (PIF). nih.govresearchgate.net This technique involves the use of UV irradiation to transform the non-fluorescent EC molecule into a fluorescent derivative, allowing for its quantitative measurement. nih.govresearchgate.net The study of PIF for EC has been conducted under various conditions, investigating the influence of different solvents (such as water, methanol, acetonitrile (B52724), and chloroform), the role of oxygen, and the duration of UV irradiation on the compound's spectroscopic properties. nih.gov To better understand the photochemical mechanism, the products of this process have been identified using mass spectrometry. nih.gov This PIF-based method has been successfully applied to determine the concentration of EC in real-world propellant samples. nih.govresearchgate.net

The parameters for the PIF-based analytical method have been carefully optimized to ensure high sensitivity and accuracy. nih.govresearchgate.net The quantitative determination is performed by subjecting the sample to UV irradiation for 4 minutes and then measuring the fluorescence intensity. nih.govresearchgate.net Research has established the optimal wavelengths for this analysis. nih.govresearchgate.net

Key optimized parameters for the fluorimetric determination of this compound are detailed below.

| Parameter | Value | Reference |

| Excitation Wavelength | 227 nm | nih.gov, researchgate.net, |

| Emission Wavelength | 354 nm | nih.gov, researchgate.net, |

| Linear Range | 4x10⁻⁸ to 2x10⁻⁶ mol L⁻¹ | nih.gov, researchgate.net, |

| Limit of Detection (LOD) | 2x10⁻⁸ mol L⁻¹ | nih.gov, researchgate.net, |

| Relative Standard Deviation (R.S.D.) | 3% (n=5) | nih.gov, researchgate.net |

Development of Fluorimetric Methods based on PIF for Quantitative Determination

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from other components in complex mixtures, such as gunshot residue or propellant formulations, enabling both quantitative and qualitative analysis.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of this compound in complex samples like propellants and gunshot residues. nih.govresearchgate.netresearchgate.net The results obtained from newly developed PIF methods have been shown to compare favorably with those from established HPLC methods, validating the accuracy of the fluorimetric approach. nih.govresearchgate.net

In one application, HPLC was used to determine the content of nitroglycerin and Akardite II in smokeless powder samples. icm.edu.pl For the analysis of 1,3-diphenylurea (B7728601) derivatives, a common setup involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. The purity of synthesized diphenylurea derivatives is also routinely assessed using HPLC, with purity levels often exceeding 99%. nih.gov

Specific HPLC conditions reported for the analysis of diphenylurea and related compounds are summarized in the table below.

| Column | Mobile Phase | Detector | Application | Reference |

| SEPARON SGX C18 | Water/Methanol (30:70, v/v) | UV at 230 nm | Smokeless Powder Analysis | icm.edu.pl |

| Inertsil ODS-3 | Water/Acetonitrile (2/3) | UV at 257 nm | Quantification of 1,3-Diphenylurea | nih.gov |

| C18 column | Acetonitrile/Water (70:30 v/v) | UV-Vis at 254 nm | Analysis of 1,3-Diphenylurea derivatives |

Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable methods for the qualitative analysis and purity assessment of this compound. lupinepublishers.commedcraveonline.com These techniques are used to separate non-volatile mixtures and can monitor reaction progress, identify compounds, and determine substance purity. medcraveonline.com

A specific HPTLC method was developed for the qualitative and quantitative determination of Centralite 1 (1,3-diethyl-1,3-diphenylurea) and Centralite 2 (1,3-dimethyl-1,3-diphenylurea). lupinepublishers.com This method's key factor was the development of an appropriate carrier solution, with a mixture of 9 volumes of toluene (B28343) and 1 volume of acetone (B3395972) being suitable for Centralite 1. lupinepublishers.com The identification of molecules is based on their Rf values. lupinepublishers.com The results from HPTLC screening are often confirmed with a qualitative TLC method, which for centralites involves a chemical reaction that produces a characteristic red color. lupinepublishers.com The results obtained from HPTLC analysis, when combined with other methods like the vacuum stability test, can be successfully used to predict the stability of propellants. lupinepublishers.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination in Complex Samples

Application in Forensic Science

This compound is a compound of significant interest in forensic science, primarily due to its use as a stabilizer in smokeless gunpowder. wikipedia.orgoxfordreference.com Its presence in post-blast or gunshot residues (GSR) can serve as a key indicator that a firearm has been discharged. wikipedia.orgojp.gov The analysis of organic gunshot residues (OGSR), including stabilizers like ethyl centralite, has become increasingly important, providing complementary information to traditional inorganic GSR analysis (which focuses on lead, barium, and antimony). researchgate.netnih.govresearchgate.net This is particularly relevant with the growing prevalence of heavy-metal-free ammunition. researchgate.netresearchgate.net

The detection of ethyl centralite in residues collected from a suspect's hands or clothing can provide strong evidence linking them to the use of a firearm. wikipedia.orgojp.gov Forensic laboratories employ a variety of advanced analytical techniques to detect these organic residues, including gas chromatography-mass spectrometry (GC-MS), HPLC, and Raman spectroscopy. wikipedia.orgrsc.org Studies have focused on the persistence of OGSR on shooters' hands and the characterization of different smokeless powders based on their additive profiles. researchgate.netresearchgate.net The detection of ethyl centralite, which is considered a compound presumably exclusive to smokeless powders, can help prevent false positives in forensic investigations. rsc.org

Detection and Quantification in Gunshot Residue (GSR)

The detection and quantification of this compound in GSR are critical for connecting a suspect to a firearm discharge. wikipedia.orgsyr.edu Traditional GSR analysis has concentrated on inorganic elements; however, the focus is increasingly shifting to include organic compounds. rsc.orgwiley.com

Various sophisticated analytical techniques are employed for the analysis of ethyl centralite in GSR samples. These methods are often chosen for their sensitivity and selectivity, which are crucial when dealing with trace amounts of evidence.

Common Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for detecting ethyl centralite. wikipedia.org It separates the volatile components of a sample, which are then ionized and identified based on their mass-to-charge ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is particularly valuable as it allows for the simultaneous detection of both organic and inorganic GSR components. rsc.org LC-MS/MS offers high sensitivity and can identify compounds in complex mixtures. rsc.org A study proposed an LC-MS/MS method that can analyze both OGSR and inorganic GSR in under 20 minutes, with linear dynamic ranges in the low parts-per-billion (ppb) for OGSR. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and detect various organic gunshot residues, including ethyl centralite. rsc.orgresearchgate.net One method involved developing a robust HPLC procedure for the separation and detection of five OGSR compounds, including ethyl centralite, collected using silicone wristbands. rsc.org

Touch Spray Mass Spectrometry: This is an emerging technique for the rapid, on-site analysis of GSR. wiley.com It allows for the direct analysis of swabs from a suspect's hands, reducing analysis time and potential degradation of organic compounds. wiley.com

Photochemically Induced Fluorescence (PIF): A novel fluorimetric method has been developed for the determination of ethyl centralite. This method is based on using UV irradiation to create fluorescent derivatives from the non-fluorescent ethyl centralite molecule. researchgate.net

The collection of GSR samples is a crucial first step. Swabbing the hands of a potential shooter is a common method. syr.edu Studies have shown high recovery rates of organic stabilizers like diphenylamine (B1679370) and its derivatives from hands using cotton swabs. researchgate.net

Interactive Data Table: Analytical Methods for this compound in GSR

| Analytical Method | Common Abbreviation | Principle | Key Advantages |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds for mass-based identification. wikipedia.org | High sensitivity and specificity for organic compounds. wikipedia.org |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Chromatographic separation with dual mass analysis for high confidence identification. rsc.org | Enables simultaneous analysis of organic and inorganic residues. rsc.org |

| High-Performance Liquid Chromatography | HPLC | Separates compounds based on their interaction with a stationary phase. rsc.org | Robust for separating complex mixtures of OGSR. rsc.org |

| Touch Spray Mass Spectrometry | --- | Direct ionization from a swab for rapid analysis. wiley.com | Fast, on-site screening capability. wiley.com |

| Photochemically Induced Fluorescence | PIF | UV irradiation induces fluorescence for detection. researchgate.net | High sensitivity for specific compounds. researchgate.net |

Applications in Materials Science and Industrial Chemistry

Propellant and Explosive Formulations

One of the most critical applications of 1-Ethyl-1,3-diphenylurea is in the field of energetic materials, particularly as a key additive in double-base propellants. scbt.comscientificlabs.ie

Double-base propellants, which are primarily composed of nitrocellulose and nitroglycerin, are inherently unstable and can decompose over time, especially when exposed to heat and moisture. wikipedia.orgresearchgate.net This decomposition process generates acidic byproducts, such as nitrogen oxides, which can act as catalysts, accelerating further degradation and compromising the stability of the propellant. wikipedia.orggoogle.com This can lead to unpredictable performance and, in extreme cases, spontaneous ignition or explosion. wikipedia.org

This compound is incorporated into these propellant formulations, typically at a mass rate of 1% to 9%, to act as a stabilizer. google.com Its primary function is to neutralize the acidic byproducts formed during the decomposition of nitrate (B79036) esters. wikipedia.orgresearchgate.net By scavenging these self-catalyzing nitrogen oxides, Ethyl Centralite effectively inhibits the degradation process, thereby extending the shelf life and ensuring the safety and reliability of the ammunition during long-term storage. wikipedia.orgsynthesia.eu The stabilizing effect of Ethyl Centralite is crucial for maintaining the chemical integrity and performance characteristics of the propellant over time. pubcompare.ai

A key aspect of its stabilizing action involves reacting with nitrogen oxides through nitrosation and nitration reactions. researchgate.net This chemical interaction prevents the autocatalytic decomposition of the propellant. researchgate.net

Table 1: Propellant Composition Example

| Component | Percentage |

|---|---|

| Nitrocellulose | ~58% |

| Nitroglycerin | ~40% |

| This compound | ~2% |

This table illustrates a typical composition of a double-base powder where this compound is used as a stabilizer. google.com

Beyond its role as a stabilizer, this compound also functions as a burning rate moderator in smokeless powders. wikipedia.orgchemicalbook.com The rate at which a propellant burns is a critical factor in the performance and safety of firearms and other projectile systems. wikipedia.org An excessively fast burn rate can lead to a dangerous buildup of pressure, potentially damaging the weapon, while a burn rate that is too slow may not generate sufficient pressure for effective projectile launch. wikipedia.org

Ethyl Centralite helps to regulate the complex chemical reactions that occur during the ignition and combustion of the propellant. wikipedia.org By doing so, it ensures a more controlled and predictable release of energy. wikipedia.org This moderation of the burning rate is essential for achieving consistent ballistic performance, including accuracy and velocity. wikipedia.org While the precise mechanisms are complex and can be influenced by various factors such as propellant composition and environmental conditions, the presence of Ethyl Centralite is known to contribute to a more stable and controlled deflagration process. researchgate.netumich.edu Research has shown that the addition of Ethyl Centralite to certain explosive formulations can also reduce their sensitivity to impact and shock initiation. researchgate.net

Role as a Stabilizer in Double-Base Propellants to Enhance Shelf Life and Safety

Polymer and Plasticizer Applications

The utility of this compound extends to the polymer industry, where it has been employed as a plasticizer.

Coordination Chemistry and Ligand Design

The chemical structure of this compound also lends itself to exploration in the field of coordination chemistry.

A ligand, in coordination chemistry, is an ion or molecule that binds to a central metal atom to form a coordination complex. msu.edu Ligands are Lewis bases, meaning they can donate a pair of electrons to the metal, which acts as a Lewis acid. msu.edupurdue.edu The structure of this compound, with its nitrogen and oxygen atoms possessing lone pairs of electrons, suggests its potential to act as a ligand. wikipedia.orgfiveable.me Researchers have explored the possibility of using Ethyl Centralite and its derivatives in the design of new metal coordination compounds. The ability to form stable complexes with metal ions opens up possibilities for creating novel materials with specific catalytic, magnetic, or optical properties.

Factors Influencing Ligand-Metal Binding and Coordination Geometries

The interaction between this compound and metal ions, leading to the formation of coordination complexes, is governed by a delicate interplay of several key factors. These include the inherent steric and electronic properties of the ligand itself, the nature of the central metal ion, and the characteristics of the solvent used in the synthesis. These elements collectively determine the stability of the resulting complex, its coordination number, and its three-dimensional geometry.

Steric Hindrance

The spatial arrangement and size of the substituents on the urea (B33335) backbone of this compound play a critical role in how it approaches and binds to a metal center. The ligand features two distinct N-substituted groups: a compact ethyl group and a bulkier phenyl group. This asymmetry has significant implications for the coordination geometry.

Bulky Substituents: The presence of the two phenyl groups introduces significant steric bulk. This bulk can influence the number of ligands that can fit around a single metal ion, often favoring lower coordination numbers to minimize steric clashes between adjacent ligands. nih.govuomustansiriyah.edu.iqcore.ac.uk For instance, studies on other sterically demanding ligands like N,N′-dimethylpropyleneurea (DMPU) have shown that the volume required by the ligand at coordination can lead to complexes with lower coordination numbers than those formed with less bulky ligands. nih.govcore.ac.uk

Electronic Effects

The electronic nature of the ethyl and phenyl substituents modifies the electron density on the donor atoms of the urea moiety—primarily the carbonyl oxygen and the two nitrogen atoms. This, in turn, affects the ligand's nucleophilicity and the strength of the resulting metal-ligand bond.

Donor Atoms: Urea derivatives can act as neutral ligands, typically coordinating through the carbonyl oxygen atom, or as anionic ligands upon deprotonation of a nitrogen atom. researchgate.net Infrared spectroscopy studies on N-substituted urea complexes confirm that coordination commonly occurs through the oxygen atom, evidenced by a decrease in the energy of the C=O stretching frequency. cdnsciencepub.com

Substituent Influence: The ethyl group is generally considered to be electron-donating (an inductive effect), which increases the electron density on the adjacent nitrogen and, through resonance, on the carbonyl oxygen. Conversely, the phenyl groups can be weakly electron-withdrawing or -donating depending on the nature of the interaction (inductive vs. resonance). The ability to fine-tune the nucleophilicity of the donor atoms by altering N-atom substituents is a key feature of urea-based ligands. researchgate.net The replacement of a phenyl group with an ethyl group, as seen in the comparison between 1,3-diphenylurea (B7728601) and 1-ethyl-3-phenylurea (B1618073) moieties, has been shown to increase the hydrolytic stability of their corresponding Cu²⁺ complexes, suggesting a significant electronic influence on the reactivity and stability of the coordination sphere.

Nature of the Metal Ion

The identity of the metal ion is a fundamental determinant of the coordination geometry and bond strength. Factors such as the ion's size, charge, and d-electron configuration dictate its preferred coordination number and geometry (e.g., tetrahedral, square planar, octahedral).

Coordination Preferences: Late transition metals with d⁸ electron configurations, such as Pd(II) and Pt(II), often favor square planar 16-electron complexes. uomustansiriyah.edu.iq In contrast, early transition metals may require a larger number of ligands to achieve a stable 18-electron configuration, a situation that can be hindered by bulky ligands. uomustansiriyah.edu.iq A study on various metal complexes with substituted ureas showed that Co(II) tends to form octahedral compounds with urea derivatives. cdnsciencepub.com